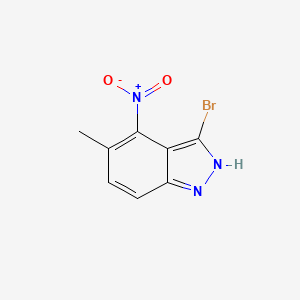

3-bromo-5-methyl-4-nitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3O2 |

|---|---|

Molecular Weight |

256.06 g/mol |

IUPAC Name |

3-bromo-5-methyl-4-nitro-2H-indazole |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-3-5-6(7(4)12(13)14)8(9)11-10-5/h2-3H,1H3,(H,10,11) |

InChI Key |

XWFVCESHVDDNEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(NN=C2C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways of 3 Bromo 5 Methyl 4 Nitro 1h Indazole and Its Analogues

Halogen Atom Reactivity: Substitution and Cross-Coupling Reactions

The bromine atom at the C3 position of the indazole ring is a key handle for introducing molecular diversity through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution at Bromine-Substituted Positions

The bromine atom on the indazole ring can act as a leaving group in nucleophilic aromatic substitution (SNA r) reactions. The indazole ring itself is electron-rich, which generally disfavors nucleophilic attack. However, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly activates the ring towards such substitutions. nih.gov This activation is a result of the nitro group's ability to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.gov

In related heterocyclic systems, such as nitroimidazoles, the carbon atom bearing the nitro group becomes sufficiently electron-deficient to undergo nucleophilic displacement. nih.gov The two nitrogen atoms in the imidazole (B134444) ring, along with the nitro group, polarize the ring, making it susceptible to nucleophilic attack. nih.gov A similar principle applies to 3-bromo-5-methyl-4-nitro-1H-indazole, where the combined electron-withdrawing effects of the bromine and nitro groups facilitate the substitution of the bromine atom by various nucleophiles. The leaving group ability of the nitro group itself can be higher than that of halogens like bromine, especially when the aromatic nucleus has multiple nitro groups. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) Utilizing Halogen as a Handle

The bromine atom at C3 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgyoutube.com The general mechanism proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to various indazole derivatives. nih.govresearchgate.net For instance, the coupling of 3-bromoindazoles with arylboronic acids provides a direct route to 3-arylindazoles, which are important structural motifs in medicinal chemistry. rsc.org The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and regioselectivity. nih.govbeilstein-journals.org The use of trimethyl borate (B1201080) has been shown to enhance reaction rates in challenging heteroaryl-heteroaryl couplings. nih.gov

Interactive Table: Examples of Suzuki-Miyaura Reactions on Bromoindazoles

| Entry | Bromoindazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/H2O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85 |

| 2 | N-(7-bromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/H2O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-nitrobenzenesulfonamide | 71 nih.gov |

| 3 | 7-bromo-4-sulfonamido-1H-indazole | Thienylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/H2O | 7-(thienyl)-4-sulfonamido-1H-indazole | 75 nih.gov |

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a valuable method for the vinylation of aryl halides. organic-chemistry.org The reaction of 3-bromoindazoles with various alkenes under Heck conditions allows for the introduction of vinyl groups at the C3 position. nih.govbeilstein-journals.org A significant challenge in Heck reactions with bromoarenes can be the competing debromination side reaction. beilstein-journals.org However, reaction conditions can be optimized, for instance by using high-speed ball-milling and additives like tetrabutylammonium (B224687) bromide (TBAB), to suppress dehalogenation and achieve good to excellent yields of the desired vinylated products. nih.govbeilstein-journals.org

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group at the C4 position is not merely a spectator; it plays a crucial role in the reactivity of the indazole ring and can be chemically transformed into other valuable functional groups.

Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives, which are important building blocks for pharmaceuticals and other materials. unimi.it A variety of reagents and methods can be employed for this reduction, including catalytic hydrogenation (e.g., Pd/C with H₂ or hydrazine), and metal-acid systems (e.g., Sn/HCl, Zn/NH₄Cl). scispace.comscispace.com The choice of reducing agent can be critical for achieving chemoselectivity in the presence of other reducible functional groups. scispace.com For example, sodium borohydride (B1222165) in ethanol (B145695) is known to reduce carbonyl groups while leaving nitro groups intact. scispace.com Conversely, systems like tin and hydrochloric acid can selectively reduce the nitro group in the presence of a carbonyl. scispace.com In the context of this compound, the reduction of the nitro group would yield 3-bromo-5-methyl-1H-indazol-4-amine, a versatile intermediate for further functionalization.

Impact of Nitro Group on Indazole Ring Reactivity

The nitro group is a strong electron-withdrawing group, and its presence on the indazole ring has a profound impact on the ring's electronic properties and reactivity. svedbergopen.comyoutube.com This electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution by pulling electron density out of the ring through both inductive and resonance effects. youtube.com

Conversely, this deactivation towards electrophiles translates to activation towards nucleophilic aromatic substitution, as discussed in section 3.1.1. The nitro group's ability to stabilize negative charge is key to this enhanced reactivity. nih.govnih.gov Furthermore, the position of the nitro group can direct the regioselectivity of certain reactions. For example, in the C-H arylation of nitroimidazoles, the nitro group directs the arylation to a specific position. nih.govresearchgate.net Studies on nitro-substituted indazoles have shown that the presence and position of the nitro group influence their chemical shifts in NMR spectra and can affect their tautomeric equilibrium. documentsdelivered.comnih.gov For instance, mononitro and dinitro derivatives of indazole tend to exist predominantly in the 1-H tautomeric form. documentsdelivered.com

Modifications at the N1-H Position of 1H-Indazoles

The N1-H proton of the indazole ring is acidic and can be readily removed by a base, allowing for a variety of substitution reactions at this position. N-alkylation is a common modification, typically achieved by treating the indazole with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the substituents on the indazole ring and the reaction conditions. acs.org For instance, the presence of a nitro group at the C7 position of an indazole has been shown to direct alkylation preferentially to the N2 position. acs.org

In addition to alkylation, the N1-position can be functionalized with other groups. For example, protection of the N1-H with a tert-butoxycarbonyl (Boc) group is a common strategy in multi-step syntheses. This is typically accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These modifications at the N1 position not only alter the physical and biological properties of the molecule but can also be used to direct subsequent reactions at other positions of the indazole ring.

N-Substitution Reactions

The N-substitution of 1H-indazoles is a fundamental transformation that can lead to two possible regioisomers: the N-1 and N-2 substituted products. The regiochemical outcome of these reactions is highly dependent on the nature of the substituents on the indazole ring, the electrophile used, and the reaction conditions, including the base and solvent employed. nih.govbeilstein-journals.org

For this compound, the presence of a bromine atom at the C-3 position and a nitro group at the C-4 position significantly influences the electronic distribution within the pyrazole (B372694) ring of the indazole system. The nitro group, being a strong electron-withdrawing group, decreases the electron density at both N-1 and N-2 positions, thereby affecting their nucleophilicity.

Studies on analogous substituted indazoles provide insight into the likely outcomes of N-alkylation. For instance, research on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate has shown that treatment with an alkyl iodide in the presence of sodium hydride in DMF can lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.org The ratio of these isomers is sensitive to the reaction conditions. For example, using different bases and solvents can shift the selectivity towards either the N-1 or N-2 product. beilstein-journals.org

The position of electron-withdrawing groups on the benzenoid ring also plays a crucial role. For example, a nitro or methyl carboxylate group at the C-7 position has been shown to direct the alkylation to the N-2 position with high regioselectivity. nih.gov Conversely, the electronic influence of a 4-nitro group, as in the target molecule, would be expected to modulate the relative nucleophilicity of N-1 and N-2, potentially leading to mixtures of isomers under standard alkylating conditions. The steric hindrance from the adjacent C-3 bromine and C-5 methyl groups might also influence the approach of the electrophile, further complicating the regiochemical outcome.

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | N-1 Product Yield | N-2 Product Yield | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH/DMF | 38% | 46% | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃/DMF | 44% | 40% | beilstein-journals.org |

| 7-Nitro-1H-indazole | Varied | NaH/THF | Low | High (≥ 96%) | nih.gov |

| 7-Methoxycarbonyl-1H-indazole | Varied | NaH/THF | Low | High (≥ 96%) | nih.gov |

This table is generated based on data for analogous compounds and is predictive for this compound.

Formaldehyde (B43269) Addition Reactions and Derivative Formation

The reaction of N-unsubstituted indazoles with formaldehyde is a well-documented process that typically results in the formation of N-hydroxymethyl derivatives. nih.govacs.orgnih.gov These reactions are often carried out in aqueous acidic solutions, and the regioselectivity of the addition is influenced by the substitution pattern on the indazole ring. nih.gov

A comprehensive study on the reaction of various C-nitro-1H-indazoles with formaldehyde in aqueous hydrochloric acid revealed that the primary products are (1H-indazol-1-yl)methanol derivatives. nih.govacs.orgnih.gov For example, 4-nitro-1H-indazole reacts with formaldehyde to yield the corresponding N-1 hydroxymethyl derivative as the major product (95%), with a small amount of the N-2 isomer (5%) also being formed. nih.govacs.org Similarly, 5-nitro-1H-indazole and 6-nitro-1H-indazoles afford the N-1 substituted products. nih.gov

Given these findings, it is anticipated that this compound would react with formaldehyde under acidic conditions to predominantly form the (3-bromo-5-methyl-4-nitro-1H-indazol-1-yl)methanol. The reaction proceeds through the attack of the indazole nitrogen on the protonated formaldehyde. The resulting N-hydroxymethyl derivatives are versatile intermediates that can be used for further synthetic modifications.

It is noteworthy that the stability of these adducts can vary, and in some cases, they can undergo further reactions or decomposition. For instance, crystallization of the hydroxymethyl derivatives of nitroindazoles from boiling water can lead to partial hydrolysis back to the starting indazole. nih.gov

Table 2: Products of Formaldehyde Addition to Nitro-1H-Indazoles

| Indazole Reactant | Reaction Conditions | Major Product | Minor Product | Reference |

| 4-Nitro-1H-indazole | aq. HCl, Formaldehyde | (4-Nitro-1H-indazol-1-yl)methanol (95%) | (4-Nitro-2H-indazol-2-yl)methanol (5%) | nih.govacs.org |

| 5-Nitro-1H-indazole | aq. HCl, Formaldehyde | (5-Nitro-1H-indazol-1-yl)methanol | - | nih.gov |

| 6-Nitro-1H-indazole | aq. HCl, Formaldehyde | (6-Nitro-1H-indazol-1-yl)methanol | - | nih.gov |

This table summarizes findings for analogous compounds to predict the reactivity of this compound.

Oxidation and Reduction Reactions of the Indazole Core

The indazole ring system, particularly when substituted with a nitro group, can undergo a variety of oxidation and reduction reactions. These transformations can target either the nitro group or the heterocyclic core itself.

Reduction Reactions:

The most common reduction reaction for nitroindazoles is the conversion of the nitro group to an amino group. This transformation is a crucial step in the synthesis of many biologically active indazole derivatives. Various reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

For a compound like this compound, catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) is a common method for nitro group reduction. However, care must be taken as the bromo-substituent at the C-3 position could potentially undergo hydrogenolysis. Alternative methods, such as reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl) or using transfer hydrogenation, could also be effective. The resulting 3-bromo-4-amino-5-methyl-1H-indazole would be a valuable intermediate for further functionalization.

Oxidation Reactions:

The oxidation of the indazole core is less common but can be achieved under specific conditions. For instance, radical C3-nitration of 2H-indazoles has been reported using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen, which represents an oxidative functionalization of the indazole ring. chim.it While the target molecule already possesses a nitro group, this highlights the potential for further oxidation at other positions under specific radical conditions.

The indazole ring itself is relatively stable to oxidation, but strong oxidizing agents could potentially lead to ring-opening or degradation, especially given the presence of the activating methyl group and the deactivating nitro and bromo substituents.

Computational and Theoretical Investigations of 3 Bromo 5 Methyl 4 Nitro 1h Indazole and Indazole Derivatives

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for understanding the intricate details of chemical reactions at a molecular level. nih.gov For indazole derivatives, these methods are employed to map out reaction pathways, identify transition states, and determine the thermodynamic and kinetic feasibility of various transformations.

A key area of study has been the reaction of N-unsubstituted indazoles with electrophiles like formaldehyde (B43269). acs.orgnih.govacs.org Theoretical calculations, often performed at levels like B3LYP/6-311++G(d,p), help to elucidate the mechanism of such reactions. acs.orgacs.org For instance, in acidic conditions, calculations can determine whether the reaction proceeds through the neutral indazole reacting with protonated formaldehyde or via the protonated indazole. acs.org Studies on the reaction of various nitro-1H-indazoles with formaldehyde in aqueous hydrochloric acid have shown that the reaction proceeds via the neutral indazole and protonated formaldehyde, as indazoles are much stronger bases. acs.org

These computational approaches can predict the regioselectivity of reactions, such as N1 versus N2 alkylation. For the reaction with formaldehyde, calculations correctly predicted the formation of the N1-substituted product as the more stable isomer for 4-, 5-, and 6-nitroindazoles, which was confirmed experimentally. acs.orgnih.gov In the case of 3-bromo-5-methyl-4-nitro-1H-indazole, quantum chemical calculations could similarly be used to predict its behavior in various reactions, such as nucleophilic aromatic substitution or reactions at the N-H bond, by modeling the energies of potential intermediates and transition states. The electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the methyl group would be critical parameters in these models to understand the reaction kinetics and thermodynamics. acs.orgnih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.netcumhuriyet.edu.tr For indazole derivatives, DFT studies provide deep insights into their electronic structure, stability, and reactivity, which are crucial for designing new molecules with specific functions, such as corrosion inhibitors or pharmaceuticals. researchgate.netdergipark.org.tr

A fundamental aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For a series of synthesized 3-carboxamide indazole derivatives, DFT calculations using the B3LYP/6-31+G(d,p) basis set were performed to determine these parameters and identify the most reactive compounds. nih.govresearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of a molecule's reactivity. researchgate.netresearchgate.net These include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. nih.govresearchgate.net MEP surfaces illustrate the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and sites of electrophilic or nucleophilic attack. nih.govresearchgate.net For this compound, the strongly electron-withdrawing nitro group would create a significant electron-deficient (positive potential) region, while the pyrazole (B372694) nitrogen atoms would be electron-rich (negative potential).

Table 1: Representative DFT-Calculated Global Reactivity Descriptors for Indazole Derivatives This table presents typical ranges and values for indazole derivatives based on published studies to illustrate the application of DFT. Specific values for this compound are not available and would require dedicated computation.

| Parameter | Description | Typical Calculated Values (Illustrative) | Reference |

|---|---|---|---|

| EHOMO (eV) | Highest Occupied Molecular Orbital Energy | -6.0 to -9.0 eV | researchgate.net |

| ELUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -3.5 eV | researchgate.net |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 3.5 to 5.5 eV | nih.govresearchgate.net |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.75 | researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 6.25 | researchgate.net |

Conformational Analysis and Tautomeric Equilibria in Indazole Systems

Indazole and its derivatives can exist in different spatial arrangements (conformations) and constitutional isomers (tautomers). Understanding these equilibria is essential as different forms can exhibit distinct chemical and biological properties.

Tautomerism: A defining feature of N-unsubstituted indazoles is annular prototropic tautomerism, primarily involving the 1H- and 2H-isomers. researchgate.net The 1H-indazole tautomer is generally the more thermodynamically stable form. researchgate.netnih.govacs.org Computational studies, such as MP2/6-31G** calculations, have quantified this energy difference, showing the 1H-tautomer of the parent indazole to be more stable by approximately 15 kJ·mol⁻¹. nih.govacs.org Substituents on the benzene (B151609) ring can influence the relative stability of the tautomers. For this compound, theoretical calculations would be necessary to precisely determine the energy difference between the 1H and 2H forms, but the 1H-tautomer is expected to be the predominant species in most conditions.

Conformational Analysis: For indazole derivatives with flexible substituents, conformational analysis is performed to identify the most stable spatial arrangements. For example, in a study of 2-(5-nitro-1-H-indazol-1-yl) acetic acid, B3LYP/6-311++G** calculations identified two stable conformers, with the most stable one in both the gas phase and solution matching the geometry observed in the solid state by X-ray diffraction. tandfonline.com The stability of different conformers is governed by a balance of steric and electronic factors, including intramolecular hydrogen bonding. nih.gov While the core indazole ring of this compound is rigid, computational analysis could explore the rotational barrier of the nitro group and its preferred orientation relative to the fused ring system.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations are instrumental in establishing structure-reactivity relationships (SRRs), which connect a molecule's structural features to its chemical behavior. mdpi.comnih.gov By systematically modifying the structure of indazole derivatives in silico and calculating their reactivity descriptors, researchers can predict how specific substituents will impact their properties.

For indazole derivatives, SRR studies have been used to design molecules with enhanced biological activity or improved performance as corrosion inhibitors. researchgate.netdergipark.org.trmdpi.com The electronic properties of substituents play a crucial role. Electron-donating groups (EDGs) tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups (EWGs) lower both HOMO and LUMO energies and increase the molecule's electrophilicity. researchgate.net

In this compound, the substituents create a complex electronic landscape:

Nitro group (-NO₂): A strong electron-withdrawing group that significantly lowers the energy of the frontier orbitals and makes the aromatic ring more susceptible to nucleophilic attack.

Bromo group (-Br): An electron-withdrawing group via induction but can be a weak π-donor. Its primary effect is expected to be deactivating.

Methyl group (-CH₃): An electron-donating group that activates the ring towards electrophilic substitution.

X-ray Crystallography and Structural Characterization in Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. nih.gov While a specific crystal structure for this compound is not publicly available, extensive crystallographic data for other indazole derivatives provide a clear picture of their expected solid-state characteristics. acs.orgnih.govmdpi.commdpi.com

Studies on related compounds, such as 4-nitro-, 5-nitro-, and 6-nitro-1H-indazole derivatives, reveal common structural motifs. acs.orgnih.gov A prevalent feature in the crystal packing of N-unsubstituted indazoles is the formation of dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the pyrazole N2 atom of a neighboring molecule (O–H···N or N-H...N). nih.govtandfonline.com This dimerization is a key interaction governing the supramolecular architecture.

The crystal structure of 2-(5-nitro-1-H-indazol-1-yl) acetic acid, for example, shows that molecules are linked by O–H···N and C–H···O hydrogen bonds, forming a three-dimensional network. tandfonline.com The analysis of torsion angles in (1H-indazol-1-yl)methanol derivatives shows how substituents influence the conformation of side chains. acs.orgnih.gov For this compound, one would expect a planar indazole core with the nitro group likely twisted slightly out of the plane of the benzene ring due to steric hindrance from the adjacent methyl and bromo groups. Hirshfeld surface analysis, often complementing X-ray data, could be used to visualize and quantify the various intermolecular contacts, such as halogen bonding involving the bromine atom, which contribute to the stability of the crystal lattice. mdpi.com

Table 2: Representative Crystallographic Data for Substituted Indazole Derivatives This table provides examples of crystallographic data from related indazole structures to illustrate typical parameters. Data for this compound is not available.

| Compound | Crystal System | Space Group | Key Supramolecular Interaction | Reference |

|---|---|---|---|---|

| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | Monoclinic | P21/c | O–H···N and C–H···O hydrogen bonds | tandfonline.com |

| (1H-indazol-1-yl)methanol | Monoclinic | P21/c | Intermolecular O–H···N hydrogen bond dimers | nih.gov |

| (4-nitro-1H-indazol-1-yl)methanol | Monoclinic | P21/c | Intermolecular O–H···N hydrogen bond dimers | nih.gov |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | Monoclinic | C2 | Lack of π-π stacking | mdpi.com |

Role of 3 Bromo 5 Methyl 4 Nitro 1h Indazole in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Architectures

The 3-bromo-5-methyl-4-nitro-1H-indazole scaffold is primed for a variety of chemical transformations, positioning it as a versatile building block in organic synthesis. The bromine atom at the 3-position is a key functional handle that can participate in numerous cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, allowing for the construction of elaborate molecular frameworks. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring and can also be a precursor for other functional groups, such as an amino group, through reduction. This amino-indazole derivative can then be used in the synthesis of fused heterocyclic systems or as a key intermediate in the preparation of pharmacologically active molecules.

The N-H of the indazole ring itself can be alkylated or arylated to introduce further diversity. The strategic placement of the methyl and nitro groups on the benzene (B151609) ring also influences the regioselectivity of subsequent reactions, providing a pathway to specifically substituted indazole derivatives. The synthesis of a related compound, 3-bromo-4-nitro-1H-indazole, has been achieved by the bromination of 4-nitro-1H-indazole, demonstrating a viable route to such substituted indazoles. chemicalbook.com

Applications in the Synthesis of Specialty Chemicals and Agrochemicals

The indazole core is a recognized pharmacophore in medicinal chemistry and a key component in certain agrochemicals. The specific substitution pattern of this compound suggests its potential as an intermediate in the synthesis of such specialty chemicals. For example, derivatives of 7-nitro indazole have been shown to be potent inhibitors of nitric oxide synthase, indicating the biological relevance of nitro-substituted indazoles. nih.gov The introduction of a bromine atom provides a convenient point for modification to optimize biological activity and other properties.

While direct application in agrochemicals is not documented, the structural alerts within the molecule, such as the nitroaromatic and bromo-heterocyclic motifs, are found in various pesticides. The development of new agrochemicals often relies on the exploration of novel chemical scaffolds, and the functional group handles on this compound would allow for the generation of a library of compounds for screening. A patent describing the synthesis of 3-bromo-5-nitro-1H-indazole highlights its role as a fine chemical and medicine intermediate. google.comchembk.com

Exploration in Materials Science: Semiconducting and Optoelectronic Applications

Indazole derivatives, particularly those with extended π-conjugated systems, are of interest in materials science for their potential semiconducting and optoelectronic properties. The this compound molecule itself has a conjugated system, and the bromine atom at the 3-position can be used to further extend this conjugation through cross-coupling reactions. The introduction of various aromatic and heteroaromatic units could lead to the development of novel organic materials with tailored electronic properties.

The electron-withdrawing nature of the nitro group can significantly influence the electronic energy levels (HOMO and LUMO) of the molecule, a critical factor for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While specific studies on the semiconducting or optoelectronic properties of this compound are not available, the broader class of nitro-containing heterocyclic compounds is actively being investigated for such applications.

Development of Novel Synthetic Methodologies Enabled by Indazole Scaffolds

The reactivity of the indazole scaffold can be harnessed to develop new synthetic methods. For instance, the regioselective functionalization of the indazole core in the presence of multiple substituents is a challenge that can lead to the discovery of novel synthetic strategies. The interplay of the directing effects of the methyl and nitro groups, along with the inherent reactivity of the different positions of the indazole ring, can be exploited to achieve selective transformations.

Furthermore, the development of efficient methods for the synthesis of substituted indazoles, such as the one described in a patent for 4-bromo-5-methyl-1H-indazole, contributes to the broader toolkit of synthetic organic chemists. google.com These methodologies can then be applied to a wider range of substrates, enabling the synthesis of diverse libraries of indazole-based compounds for various applications.

Development of Fluorescent Probes for Chemical Research

Nitroaromatic compounds are often fluorescent quenchers; however, the reduction of the nitro group to an amine can lead to a significant increase in fluorescence, a phenomenon known as "off-on" switching. This principle can be applied to develop fluorescent probes. For example, a probe based on this compound could be designed to detect specific analytes or biological events that trigger the reduction of the nitro group.

Research on the synthesis of new fluorescent compounds from 5-nitro-1H-indazole has shown that the reaction with various arylacetonitriles can lead to the formation of new fluorescent heterocyclic systems. researchgate.net This suggests that this compound could serve as a precursor for the synthesis of novel fluorophores. The presence of the bromine atom offers an additional site for modification, allowing for the fine-tuning of the photophysical properties of the resulting fluorescent probes.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-methyl-4-nitro-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, followed by nitration at the 4-position with a HNO₃/H₂SO₄ mixture. Methylation at the 5-position may require alkylating agents like methyl iodide under basic conditions.

- Key Considerations :

- Solvent polarity and temperature significantly impact regioselectivity. Polar aprotic solvents (e.g., DMF) favor bromination, while nitration requires strong acidic conditions .

- Yields vary with stoichiometry; excess reagents may lead to over-functionalization.

- Data Table :

| Step | Reagents/Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 65-78 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 70-85 | |

| Methylation | CH₃I, K₂CO₃, acetone, reflux | 50-68 |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl protons at δ 2.4–2.6 ppm; nitro group deshields adjacent protons) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles.

- Stepwise Approach :

Replicate Studies : Use identical cell lines, incubation times, and controls as original reports .

Dose-Response Analysis : Test derivatives across a wide concentration range (nM–µM) to identify off-target effects.

Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies of this compound?

- Methodological Answer : SHELX-refined crystal structures reveal bond angles, torsion angles, and non-covalent interactions critical for target binding.

- Key Parameters :

- Hydrogen Bonding : Nitro groups often participate in H-bonds with kinase active sites.

- Halogen Bonding : The 3-bromo substituent may interact with hydrophobic pockets in enzymes .

- Data Table : SHELX Refinement Statistics (Example) :

| Parameter | Value |

|---|---|

| R-factor (%) | 3.2 |

| R-free (%) | 7.8 |

| Bond Length RMSD (Å) | 0.008 |

| Angle RMSD (°) | 1.2 |

Q. What experimental designs optimize the selectivity of this compound for kinase targets versus off-target receptors?

- Methodological Answer : Employ competitive binding assays with radiolabeled ligands (e.g., ³H-ATP for kinases) and counter-screen against common off-targets (e.g., GPCRs, ion channels).

- Case Example : A derivative showed 10-fold selectivity for PKA over PKC by substituting the nitro group with a sulfonamide, altering electrostatic interactions .

- Statistical Validation : Use Z-factor scores (>0.5) to ensure assay robustness .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of this compound in cancer cell lines?

- Methodological Answer : Variability may stem from differences in cell culture conditions (e.g., serum concentration, hypoxia).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.